molecular formula C15H22N2O4S B11060881 N,N-diethyl-4-(morpholin-4-ylsulfonyl)benzamide

N,N-diethyl-4-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11060881
M. Wt: 326.4 g/mol
InChI Key: COYYUZBJTNLHNH-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(morpholin-4-ylsulfonyl)benzamide is an organic compound with the molecular formula C14H22N2O5S2 It is known for its unique chemical structure, which includes a morpholine ring and a sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(morpholin-4-ylsulfonyl)benzamide typically involves the reaction of 4-(morpholin-4-ylsulfonyl)benzoic acid with diethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond . The reaction mixture is usually heated to reflux, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Advanced purification techniques, including distillation and crystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(morpholin-4-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-4-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-4-(morpholin-4-ylsulfonyl)benzamide is unique due to its specific combination of a morpholine ring and a sulfonyl group attached to a benzamide core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit enzymes and interact with biological macromolecules sets it apart from other similar compounds .

Properties

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

N,N-diethyl-4-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C15H22N2O4S/c1-3-16(4-2)15(18)13-5-7-14(8-6-13)22(19,20)17-9-11-21-12-10-17/h5-8H,3-4,9-12H2,1-2H3

InChI Key

COYYUZBJTNLHNH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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